2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-6-fluoroaniline with furan-2-carbaldehyde under specific conditions to form an intermediate. This intermediate is then subjected to further reactions, including acylation and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide
- 2-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide
- 2-(2-bromophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3/c1-15(20,13-6-3-7-21-13)9-18-14(19)8-10-11(16)4-2-5-12(10)17/h2-7,20H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJDGDVHKYYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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